molecular formula C23H23BBrF3N2O2 B11833639 (2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile

(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile

Cat. No.: B11833639
M. Wt: 507.2 g/mol
InChI Key: BOMLKDNYXNSMFF-OXQOHEQNSA-N
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Description

(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a dioxaborolan moiety, and a trifluoromethyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile typically involves multiple steps. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would likely apply.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or tool for studying biological processes.

    Industry: The compound could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for (2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C23H23BBrF3N2O2

Molecular Weight

507.2 g/mol

IUPAC Name

(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile

InChI

InChI=1S/C23H23BBrF3N2O2/c1-21(2)22(3,4)32-24(31-21)11-16-15-9-13(12-29)17(23(26,27)28)10-19(15)30-20(16)14-7-5-6-8-18(14)25/h5-10,16,20,30H,11H2,1-4H3/t16-,20-/m1/s1

InChI Key

BOMLKDNYXNSMFF-OXQOHEQNSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C[C@H]2[C@H](NC3=C2C=C(C(=C3)C(F)(F)F)C#N)C4=CC=CC=C4Br

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2C(NC3=C2C=C(C(=C3)C(F)(F)F)C#N)C4=CC=CC=C4Br

Origin of Product

United States

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